- Studies on oligomerization and kinetic of pyrolyzing trifluoromethane to tetrafluoroethylene and hexafluoropropyleneJournal of Analytical and Applied Pyrolysis, 2015, 116, 27-33,
Cas no 376-77-2 (Cyclopentane,1,1,2,2,3,3,4,4,5,5-decafluoro-)

376-77-2 structure
Nome del prodotto:Cyclopentane,1,1,2,2,3,3,4,4,5,5-decafluoro-
Cyclopentane,1,1,2,2,3,3,4,4,5,5-decafluoro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopentane,1,1,2,2,3,3,4,4,5,5-decafluoro-
- 1,1,2,2,3,3,4,4,5,5-decafluorocyclopentane
- Decafluorocyclopentane
- Perfluorocyclopentane
- UNII-NM6HG3IJ3J
- 1,1,2,2,3,3,4,4,5,5-Decafluorocyclopentane #
- Q27284950
- NS00019034
- NM6HG3IJ3J
- DTXSID10191039
- AKOS040751466
- EINECS 206-814-4
- SCHEMBL396358
- Cyclopentane, 1,1,2,2,3,3,4,4,5,5-decafluoro-
- Cyclopentane, decafluoro-
- 376-77-2
-
- Inchi: InChI=1S/C5F10/c6-1(7)2(8,9)4(12,13)5(14,15)3(1,10)11
- Chiave InChI: PWMJXZJISGDARB-UHFFFAOYSA-N
- Sorrisi: FC1(C(F)(F)C(F)(F)C(F)(F)C1(F)F)F
Proprietà calcolate
- Massa esatta: 249.984
- Massa monoisotopica: 249.984
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 15
- Conta legami ruotabili: 0
- Complessità: 199
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 0A^2
Proprietà sperimentali
- Densità: 1.7870 (rough estimate)
- Punto di fusione: 69.8°C
- Punto di ebollizione: 20.55°C
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.2630 (estimate)
- PSA: 0
Cyclopentane,1,1,2,2,3,3,4,4,5,5-decafluoro- Metodo di produzione
Synthetic Routes 1
Cyclopentane,1,1,2,2,3,3,4,4,5,5-decafluoro- Preparation Products
Cyclopentane,1,1,2,2,3,3,4,4,5,5-decafluoro- Letteratura correlata
-
Michelangelo Bovoloni,Juraj Filo,Ivica Sigmundová,Peter Magdolen,?imon Budzák,Eli?ka Procházková,Matteo Tommasini,Marek Cigáň,Andrea Bianco Phys. Chem. Chem. Phys. 2022 24 23758
-
Arkadiusz Jarota,Ewa Pastorczak,Walid Tawfik,Bing Xue,Rafa? Kania,Halina Abramczyk,Takayoshi Kobayashi Phys. Chem. Chem. Phys. 2019 21 192
-
I. Hamdi,G. Buntinx,A. Perrier,O. Devos,N. Ja?dane,S. Delbaere,A. K. Tiwari,J. Dubois,M. Takeshita,Y. Wada,S. Alo?se Phys. Chem. Chem. Phys. 2016 18 28091
-
4. Photochemistry of 1,3-dichloro-tetrafluoroacetone. Part 3.—Quenching of the excited statesPeter A. Hackett,David Phillips J. Chem. Soc. Faraday Trans. 1 1972 68 335
-
Graham M. Lee,Daniel J. Harrison,Ilia Korobkov,R. Tom Baker Chem. Commun. 2014 50 1128
376-77-2 (Cyclopentane,1,1,2,2,3,3,4,4,5,5-decafluoro-) Prodotti correlati
- 307-99-3(1H,8H-Perfluorooctane)
- 376-84-1(1H,1H,5H-Octafluoropentyl Acrylate)
- 15290-77-4(1,1,2,2,3,3,4-Heptafluorocyclopentane)
- 355-68-0(Cyclohexane,1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-)
- 3492-24-8(Decane,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-eicosafluoro-)
- 828-35-3(1H,2H-Octafluorocyclopentane)
- 39880-77-8(N-Methylthiophene-2-carboxamide)
- 336-07-2(Hexane,1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-)
- 2227818-81-5((1R)-1-(2,3-dihydro-1H-inden-4-yl)-2,2,2-trifluoroethan-1-ol)
- 1214367-76-6(2-(3',4-Difluorobiphenyl-3-yl)acetic acid)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
